

Introduction: The Significance of a Chiral Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **(R)-2-Amino-2-cyclohexylethanol**

Cat. No.: **B3024909**

[Get Quote](#)

(R)-2-Amino-2-cyclohexylethanol, belonging to the class of 1,2-amino alcohols, is a structurally important molecule. The presence of vicinal amino and hydroxyl groups provides two key points for chemical modification, while the cyclohexyl group imparts lipophilicity and conformational rigidity. Its chirality is of utmost importance; in pharmaceutical development, a single enantiomer of a drug often exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects^[1]. Therefore, access to enantiomerically pure building blocks like **(R)-2-Amino-2-cyclohexylethanol** is critical for the synthesis of single-stereoisomer drugs^{[2][3]}. The physical properties of such a compound are not mere data points; they are the fundamental parameters that dictate its handling, reactivity, and analytical characterization.

Core Physical Properties

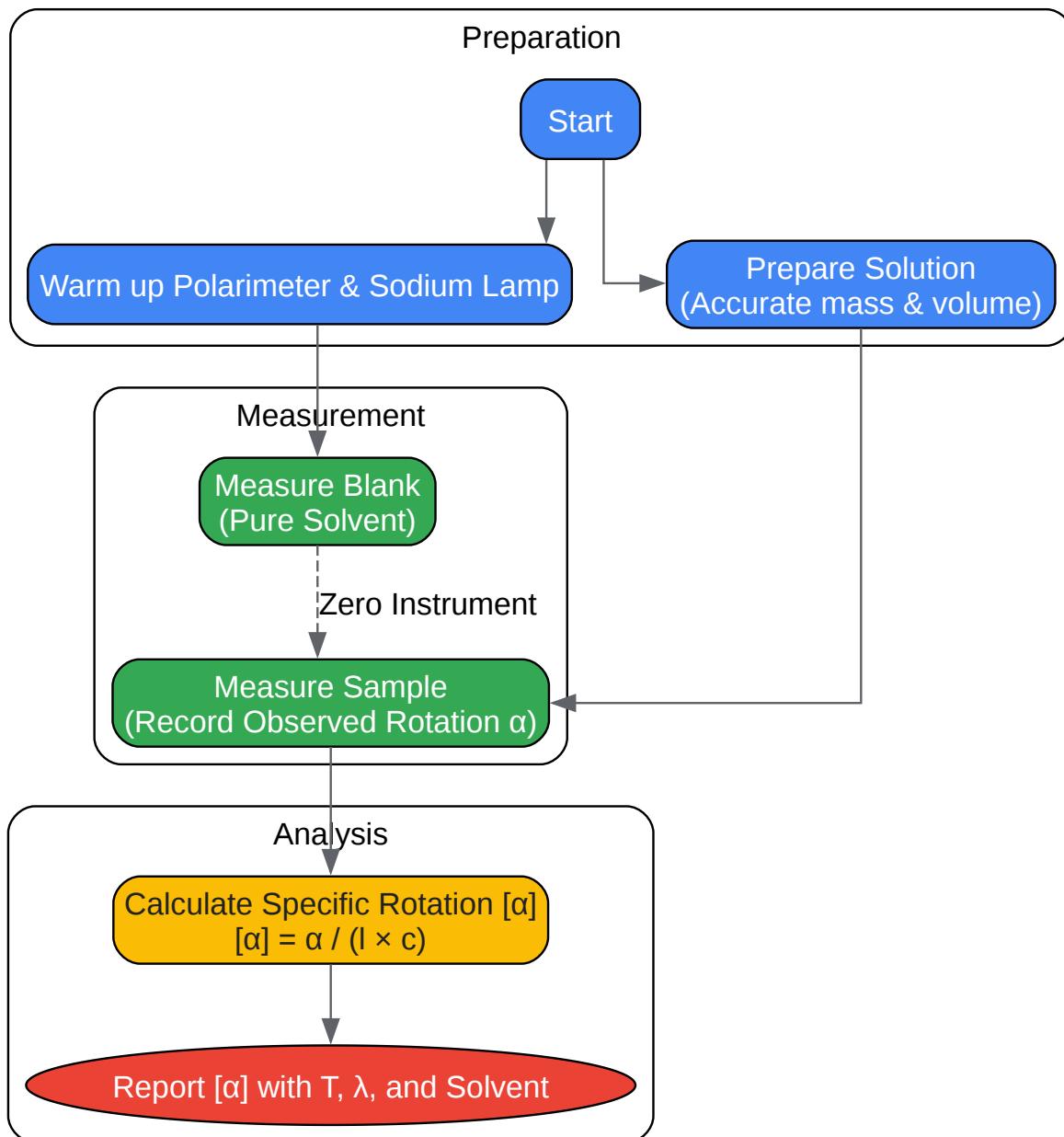
The physical characteristics of **(R)-2-Amino-2-cyclohexylethanol** are foundational to its practical application. The following table summarizes the available and predicted data. It is crucial to note that while some data is available for the specific (R)-enantiomer, other values are derived from its enantiomer ((S)-form) or related achiral structures, which serve as valuable reference points.

Property	Value / Observation	Source / Notes
CAS Number	85711-13-3	[4]
Molecular Formula	C ₈ H ₁₇ NO	[4][5][6]
Molecular Weight	143.23 g/mol	[4]
Physical Form	Solid	[4]
Appearance	Off-white to light yellow solid	Based on (S)-enantiomer
Melting Point	Data not available for free base. The hydrochloride salt of the (S)-enantiomer melts at 115-117°C[7].	The melting point is highly sensitive to purity.
Boiling Point	Data not available. The related achiral compound 2-cyclohexylethanol boils at 206-207°C (at 745 mmHg)[8].	The presence of amino and hydroxyl groups suggests strong hydrogen bonding, likely resulting in a high boiling point.
Density	~0.999 g/cm ³ (Predicted)	Based on (S)-enantiomer[6]. The related achiral 2-cyclohexylethanol has a density of 0.919 g/mL at 25°C[8].
Solubility	Expected to be soluble in water and polar organic solvents.	The hydrochloride salt of the (S)-enantiomer is soluble in water and polar organic solvents[7]. The polar amino and hydroxyl groups facilitate solubility in polar media.
pKa	12.85 ± 0.10 (Predicted)	Based on (S)-enantiomer[6]

Chiroptical Properties: The Signature of Chirality

As a chiral molecule, **(R)-2-Amino-2-cyclohexylethanol** interacts with plane-polarized light, rotating it in a specific direction. This phenomenon, known as optical activity, is the definitive experimental proof of chirality and is quantified by the specific rotation, $[\alpha]$.

The specific rotation is an intrinsic physical property of a chiral substance. Different enantiomers of the same compound rotate light by an equal magnitude but in opposite directions[9]. For instance, if the (R)-enantiomer is dextrorotatory (+), the (S)-enantiomer will be levorotatory (-) by the same amount under identical conditions[9]. It is critical to understand that there is no simple correlation between the R/S configuration and the direction of rotation (+/-); this must be determined experimentally[9][10].


Experimental Protocol: Determination of Specific Rotation

The measurement of optical rotation is performed using a polarimeter. The trustworthiness of this measurement relies on careful sample preparation and instrument calibration.

Methodology:

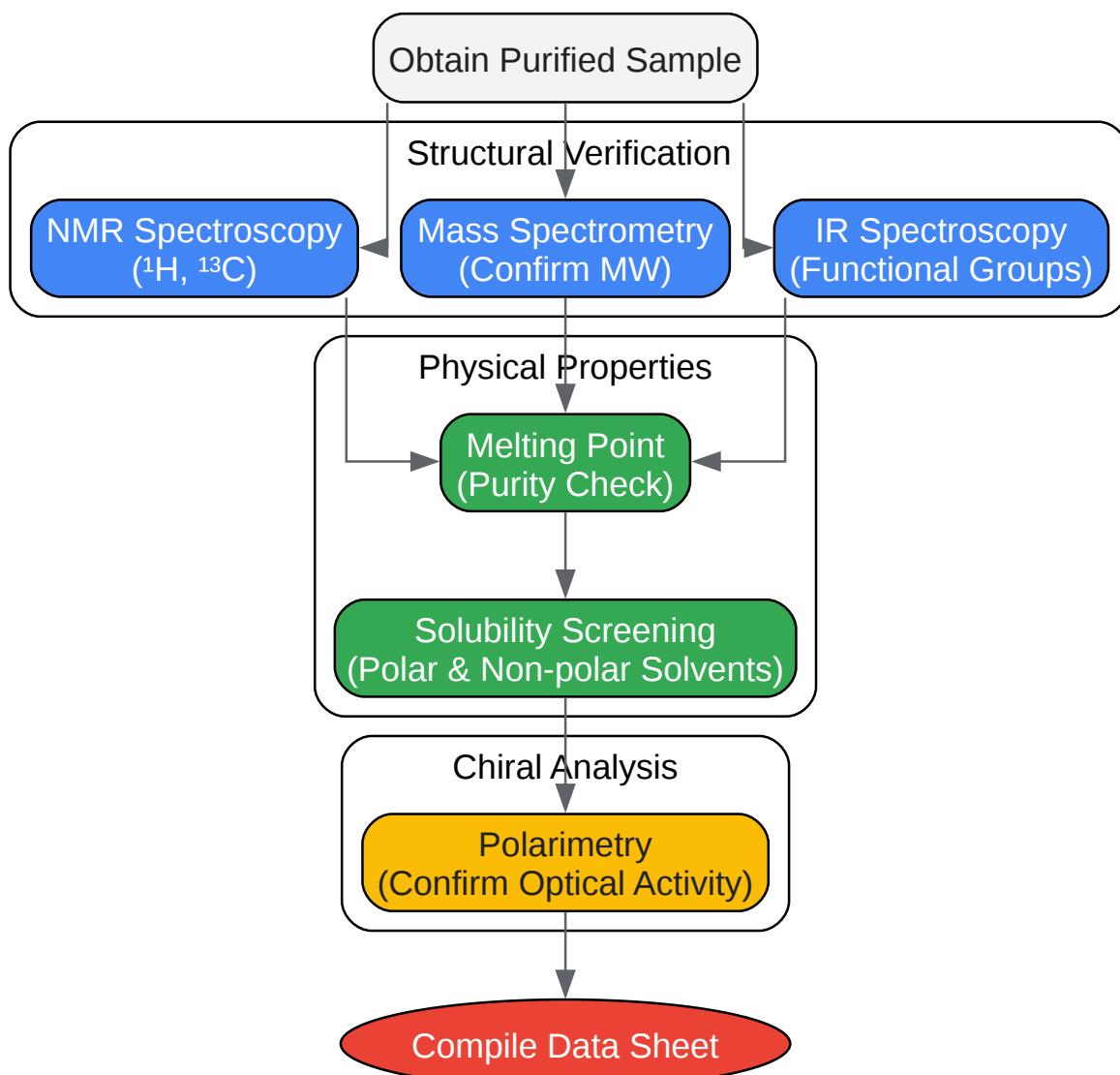
- Instrument Preparation: Turn on the polarimeter and the sodium lamp (D-line, 589 nm) and allow them to warm up for at least 15-20 minutes for stabilization.
- Blank Measurement: Fill a clean polarimeter cell of a known path length (e.g., 1.0 dm) with the pure solvent (e.g., methanol or ethanol). Ensure no air bubbles are present. Place the cell in the polarimeter and zero the instrument. This corrects for any rotation caused by the solvent or the cell itself.
- Sample Preparation: Accurately weigh a sample of **(R)-2-Amino-2-cyclohexylethanol** (e.g., 100 mg). Dissolve it in a precise volume of the chosen solvent (e.g., in a 10.0 mL volumetric flask) to calculate the concentration (c) in g/100 mL[9].
- Sample Measurement: Rinse the polarimeter cell with a small amount of the sample solution before filling it completely. Place the filled cell back into the instrument and record the observed rotation (α).
- Calculation: Calculate the specific rotation $[\alpha]$ using the formula[9]: $[\alpha]^T\lambda = \alpha / (l \times c)$ Where:

- T = Temperature ($^{\circ}\text{C}$)
- λ = Wavelength of light (e.g., D-line)
- α = Observed rotation (degrees)
- l = Path length of the cell (decimeters, dm)
- c = Concentration (g/100 mL)

[Click to download full resolution via product page](#)

Caption: Workflow for Determining Specific Rotation.

Spectroscopic Signature


Spectroscopic techniques provide a "fingerprint" of a molecule's structure. While specific spectra for **(R)-2-Amino-2-cyclohexylethanol** are not present in the provided results, its key structural features allow for a reliable prediction of its spectral characteristics.

- Infrared (IR) Spectroscopy: This technique identifies functional groups.
 - O-H Stretch: A strong, broad absorption is expected in the range of 3200-3600 cm^{-1} , characteristic of the alcohol hydroxyl group and its involvement in hydrogen bonding[11].
 - N-H Stretch: A moderate absorption (often appearing as one or two sharp peaks for a primary amine) is expected around 3300-3500 cm^{-1} , potentially overlapping with the O-H band[12].
 - C-H Stretch: Strong, sharp peaks just below 3000 cm^{-1} (e.g., 2850-2950 cm^{-1}) will be present, corresponding to the sp^3 C-H bonds of the cyclohexyl and ethyl groups[11].
 - C-O Stretch: A strong absorption in the 1050-1150 cm^{-1} region is indicative of the C-O single bond of the primary alcohol.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.
 - ^1H NMR:
 - -OH and -NH₂ Protons: These will appear as broad singlets whose chemical shift is concentration and solvent-dependent. They can be exchanged with D₂O, causing their signals to disappear, which is a key identification method.
 - Cyclohexyl Protons: A complex series of overlapping multiplets is expected in the upfield region (~0.9-1.8 ppm), corresponding to the many non-equivalent protons on the cyclohexyl ring[13].
 - -CH(N)- and -CH₂(O)- Protons: The protons on the chiral carbon and the adjacent methylene carbon will appear as distinct multiplets, likely in the 2.5-4.0 ppm range. Their splitting patterns will be complex due to coupling with each other and adjacent protons.

- ^{13}C NMR: The molecule has 8 distinct carbon atoms, so 8 signals are expected. The carbon bearing the -OH group will be in the ~60-70 ppm range, the carbon bearing the -NH₂ group will be in the ~50-60 ppm range, and the various cyclohexyl carbons will appear in the upfield ~25-45 ppm region.
- Mass Spectrometry (MS): MS provides the molecular weight and information about fragmentation patterns.
 - Molecular Ion (M⁺): A peak corresponding to the molecular weight (143.23) should be observable, though it may be of low intensity[12]. The presence of nitrogen means the molecular ion peak will have an odd-numbered mass, consistent with the Nitrogen Rule[12].
 - Fragmentation: Common fragmentation pathways would include the loss of water (M-18) from the alcohol, or cleavage adjacent to the amino and hydroxyl groups.

General Workflow for Physical Property Characterization

A systematic approach is essential for accurately characterizing a novel or synthesized compound. The following workflow outlines the logical progression of experiments.

[Click to download full resolution via product page](#)

Caption: General Workflow for Physicochemical Characterization.

Protocol: Melting Point Determination

The melting point is a sensitive indicator of purity. A sharp melting range (typically $< 1^\circ\text{C}$) suggests a pure compound, while a broad and depressed range indicates the presence of impurities.

Methodology:

- Sample Preparation: Finely powder a small amount of the dry solid sample.
- Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) into the sealed end.
- Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.
- Measurement:
 - For an unknown compound, perform a rapid heating run first to get an approximate melting point.
 - Allow the apparatus to cool.
 - Perform a second, slower run (1-2°C per minute) with a new sample, starting from ~15-20°C below the approximate melting point.
- Data Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting range.

Protocol: Solubility Screening

Understanding solubility is crucial for choosing appropriate solvents for reactions, purification, and analysis.

Methodology:

- Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexanes).
- Test Procedure:
 - Place a small, consistent amount of the solid (e.g., ~10 mg) into separate, labeled test tubes.
 - Add the first solvent dropwise (e.g., 0.1 mL at a time), agitating after each addition.

- Observe if the solid dissolves.
- Classification: Classify the solubility qualitatively as:
 - Soluble: Dissolves in < 1 mL of solvent.
 - Slightly Soluble: Requires > 1 mL of solvent or dissolves partially.
 - Insoluble: Does not visibly dissolve.

Conclusion

(R)-2-Amino-2-cyclohexylethanol is a chiral building block whose utility is fundamentally linked to its physical properties. While comprehensive experimental data for this specific enantiomer is sparse in the public domain, a robust profile can be constructed from predicted values, data from its enantiomer, and analysis of related achiral compounds. Its solid nature, high polarity, and characteristic chiroptical and spectroscopic signatures define its identity. The experimental protocols detailed herein provide a validated framework for researchers to confirm these properties, ensuring the quality and suitability of this compound for its critical role in advancing chemical synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Chiral analysis - Wikipedia [en.wikipedia.org]
2. Chiral Alcohols [sigmaaldrich.cn]
3. Innovative design and potential applications of covalent strategy in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
4. (R)-2-Amino-2-cyclohexylethanol | 85711-13-3 [sigmaaldrich.com]
5. (S)-2-Amino-2-cyclohexylethanol | CymitQuimica [cymitquimica.com]
6. (S)-2-AMINO-2-CYCLOHEXYL-ETHANOL CAS#: 845714-30-9 [m.chemicalbook.com]

- 7. Buy (S)-2-Amino-2-cyclohexylethanol Hydrochloride (EVT-3180393) | 845555-46-6 [evitachem.com]
- 8. 2-Cyclohexylethanol | CAS 4442-79-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. lehigh.edu [lehigh.edu]
- 13. 2-Cyclohexylethanol (4442-79-9) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Introduction: The Significance of a Chiral Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3024909#r-2-amino-2-cyclohexylethanol-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com